2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester
Overview
Description
“2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester” is a chemical compound with the IUPAC name diethyl 2-[(4-methoxyanilino)methylene]malonate . It has a molecular weight of 293.32 and its InChI code is 1S/C15H19NO5/c1-4-20-14(17)13(15(18)21-5-2)10-16-11-6-8-12(19-3)9-7-11/h6-10,16H,4-5H2,1-3H3 .
Synthesis Analysis
The synthesis of this compound involves the addition of p-anisidine to diethyl ethoxymethylenemalonate at 14° C . The reaction mass is not cooled during the addition, and the temperature reaches 59° C by the end of the addition . The reaction medium is then heated to 90-95° C and kept at this temperature for 1 hour .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H19NO5 . The InChI key for this compound is JBQNXIFJGSBDQB-UHFFFAOYSA-N .Chemical Reactions Analysis
The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures .Physical and Chemical Properties Analysis
This compound has a boiling point of 371.6ºC at 760 mmHg and a density of 1.178g/cm3 . It is stored at room temperature .Mechanism of Action
The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Properties
IUPAC Name |
diethyl 2-[(4-methoxyanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)13(15(18)21-5-2)10-16-11-6-8-12(19-3)9-7-11/h6-10,16H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQNXIFJGSBDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347203 | |
Record name | Diethyl [(4-methoxyanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83507-70-4 | |
Record name | 2-[(4-Methoxy-phenylamino)-methylene]-malonic acid diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83507-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(4-methoxyanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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